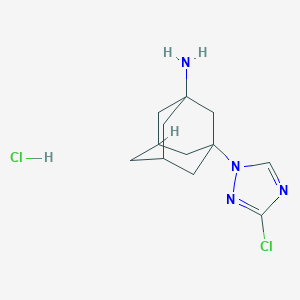![molecular formula C29H20Cl4N2O3 B2416406 (1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-méthyl-1H-pyrrol-2-yl]-1,4-pentadien-3-one CAS No. 400077-67-0](/img/structure/B2416406.png)
(1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-méthyl-1H-pyrrol-2-yl]-1,4-pentadien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]penta-1,4-dien-3-one is a useful research compound. Its molecular formula is C29H20Cl4N2O3 and its molecular weight is 586.29. The purity is usually 95%.
BenchChem offers high-quality (1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]penta-1,4-dien-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]penta-1,4-dien-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Des chercheurs ont étudié le comportement de décomposition thermique du DCBP en utilisant des techniques telles que la calorimétrie différentielle à balayage (DSC). En analysant des paramètres tels que la température de pointe, la chaleur de décomposition et l'énergie d'activation apparente, ils obtiennent des informations sur sa réactivité et ses implications en matière de sécurité lors des réactions chimiques .
- Le DCBP appartient à la classe des peroxydes organiques (PO). Ces composés sont largement utilisés comme initiateurs radicalaires ou catalyseurs dans les réactions de polymérisation. Cependant, leur instabilité et leur potentiel de réactions incontrôlées ou d'explosions soulèvent des inquiétudes en matière de sécurité .
- Dans les solvants organiques, les dérivés du DCBP ont été étudiés pour leurs effets sur la chlorophylle. Par exemple, le 1,3-diméthyl-4-(2,4-dichlorobenzoyl)-5-hydroxypyrazole (DTP), un dérivé du DCBP, convertit la chlorophylle a et b extraite des semis de riz en phéophytine a et b, respectivement .
Études de thermocinétique et de sécurité
Recherche sur les peroxydes organiques
Études du mécanisme de chlorose
Propriétés
IUPAC Name |
(1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]penta-1,4-dien-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20Cl4N2O3/c1-34-15-17(28(37)24-9-3-19(30)13-26(24)32)11-21(34)5-7-23(36)8-6-22-12-18(16-35(22)2)29(38)25-10-4-20(31)14-27(25)33/h3-16H,1-2H3/b7-5+,8-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCVXRWCOVTFQY-KQQUZDAGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=CC(=O)C=CC2=CC(=CN2C)C(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl)/C=C/C(=O)/C=C/C3=CC(=CN3C)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20Cl4N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-cyano-4-nitrophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2416324.png)
![7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2416325.png)


![2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2416329.png)


![N-cyclopentyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2416336.png)

![8-(4-(dimethylamino)phenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2416338.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2416339.png)
![5-Benzyl-1-isopropyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B2416340.png)

![2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2416346.png)
